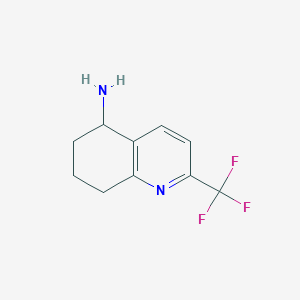
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with formyl and ester groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through the Paal–Knorr reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction is a widely used method in industrial settings due to its simplicity and efficiency.
化学反応の分析
Types of Reactions
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.
Major Products
Oxidation: Dimethyl 3-carboxy-1H-pyrrole-2,5-dicarboxylate.
Reduction: Dimethyl 3-hydroxymethyl-1H-pyrrole-2,5-dicarboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is not well-defined. its biological activity is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The formyl and ester groups may facilitate binding to these targets, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde
Uniqueness
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of both formyl and ester groups on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C9H9NO5 |
|---|---|
分子量 |
211.17 g/mol |
IUPAC名 |
dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(4-11)7(10-6)9(13)15-2/h3-4,10H,1-2H3 |
InChIキー |
KLSLITPBZGNWEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N1)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


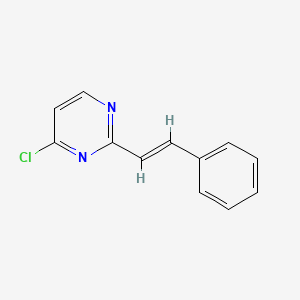
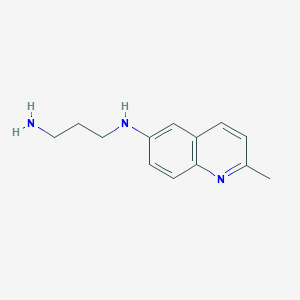
![1-Ethylnaphtho[2,1-b]furan-2(1H)-one](/img/structure/B11890494.png)
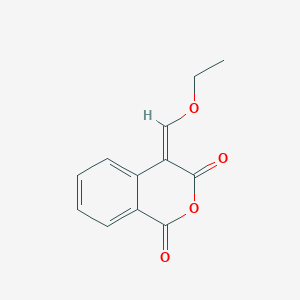
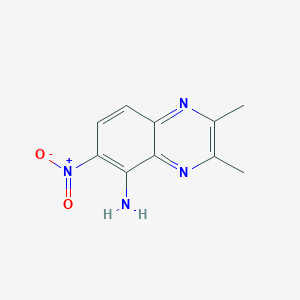
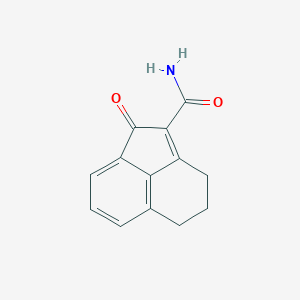

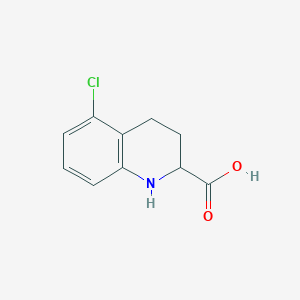
![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
